N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide
Description
N-(4-(4-(2-Methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-2-carboxamide moiety linked to a phenyl group substituted with a tetrazole ring. The tetrazole ring is further modified with a 2-methoxyethyl group at the 4-position and a ketone group at the 5-position.
Properties
IUPAC Name |
N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O3/c1-25-9-8-21-15(24)22(20-19-21)12-4-2-11(3-5-12)18-14(23)13-10-16-6-7-17-13/h2-7,10H,8-9H2,1H3,(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKPSFHMZKJOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(2-Methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazole
The tetrazole core is synthesized via a [2+3] cycloaddition between a nitrile and sodium azide under acidic conditions. For the 2-methoxyethyl-substituted variant:
Starting Material : 2-Methoxyethyl cyanide (methoxyacetonitrile) is treated with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 100–120°C for 12–24 hours.
$$
\text{NC-CH}2\text{OCH}3 + \text{NaN}3 \xrightarrow{\text{NH}4\text{Cl, DMF}} \text{Tetrazole intermediate}
$$
Yields: 60–75% after recrystallization from ethanol.Oxidation to 5-Oxo Derivative : The resulting 1H-tetrazole is oxidized using hydrogen peroxide (H₂O₂) in acetic acid at 60°C to introduce the keto group.
Functionalization of the Phenyl Ring
Nitration and Reduction :
Tetrazole Substitution :
The amine group is reacted with the pre-formed 4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazole-1-carbonyl chloride under basic conditions (K₂CO₃, acetonitrile) to afford 4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline.
Synthesis of Pyrazine-2-carboxylic Acid Derivatives
Carboxylic Acid Activation
Pyrazine-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux:
$$
\text{Pyrazine-2-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Pyrazine-2-carbonyl chloride} + \text{HCl} + \text{SO}2
$$
Reaction conditions: 4–6 hours at 60°C, yielding >90% conversion.
Amide Coupling Reaction
The final step involves coupling the acid chloride with the tetrazole-containing aniline:
Reaction Setup :
Workup :
Yield : 65–78%.
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 8.95 (s, 1H, pyrazine), 8.70 (s, 1H, pyrazine), 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 4.30 (t, J = 6.0 Hz, 2H, CH₂OCH₃), 3.70 (s, 3H, OCH₃), 3.50 (t, J = 6.0 Hz, 2H, CH₂CH₂O).
- HRMS : m/z calculated for C₁₆H₁₆N₇O₃ [M+H]⁺: 370.1264; found: 370.1268.
Alternative Synthetic Routes and Optimization
Microwave-Assisted Cyclization
To accelerate tetrazole formation, microwave irradiation (150°C, 30 min) replaces conventional heating, improving yields to 80–85%.
Solvent Screening for Amide Coupling
Comparative studies () identify acetonitrile as superior to DCM or toluene for minimizing side products (e.g., over-acylation).
Catalytic Enhancements
Use of 4-dimethylaminopyridine (DMAP) as a catalyst during amide coupling reduces reaction time to 6–8 hours with 85% yield.
Challenges and Mitigation Strategies
Tetrazole Ring Stability :
Purification Difficulties :
- Silica gel chromatography may degrade the tetrazole; reverse-phase HPLC (C18 column, acetonitrile/water) is recommended for final purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: : The tetrazole ring can be reduced to produce amine derivatives.
Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing new substituents.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Lewis acids like aluminum chloride for electrophilic aromatic substitution.
Major Products
Oxidation Products: : Aldehydes and carboxylic acids.
Reduction Products: : Amines.
Substitution Products: : Halogenated, nitro, or alkylated derivatives.
Scientific Research Applications
Chemistry
Used as a building block for the synthesis of more complex molecules.
Serves as a ligand in coordination chemistry studies.
Biology
Investigated for its potential as an enzyme inhibitor.
Explored for its role in biochemical pathways related to cellular signaling.
Medicine
Evaluated for its anti-inflammatory and anticancer properties.
Studied for its potential as a therapeutic agent in metabolic disorders.
Industry
Utilized in the development of new materials with specific electronic properties.
Applied in the synthesis of specialty chemicals for agricultural use.
Mechanism of Action
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide exerts its effects through binding to specific molecular targets, often involving enzyme inhibition. The compound interacts with active sites on enzymes, disrupting normal biochemical processes. This action can lead to altered cellular functions, which are leveraged for therapeutic effects in medicine.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-(4-(2-Methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propionamide
- Structural Differences : Replaces the pyrazine-2-carboxamide group with a propionamide chain.
- The propionamide group may enhance lipophilicity compared to the polar pyrazine-carboxamide .
- Synthesis : Similar tetrazole-phenyl backbone synthesis methods (e.g., cyclization reactions) are likely shared with the target compound, as inferred from related tetrazole derivatives .
N-(4-Acetylphenyl)pyrazine-2-carboxamide Derivatives
- Structural Differences : Substitutes the tetrazole-methoxyethyl group with an acetylphenyl moiety.
- Functional Implications : The acetyl group introduces a ketone, which may participate in hydrogen bonding or serve as a reactive site for further derivatization. Bromination of this derivative (e.g., N-[4-(bromoacetyl)phenyl]pyrazine-2-carboxamide) introduces a bromine atom, enhancing electrophilicity for nucleophilic substitution reactions .
- Biological Activity : Pyrazine-2-carboxamide derivatives have demonstrated antimicrobial properties in related studies, suggesting the target compound may share similar bioactivity .
4-[2-(2-Methoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Structural Differences : Replaces the tetrazole ring with a pyrazoline ring and substitutes carboxamide with carbothioamide.
- Functional Implications : The carbothioamide group increases sulfur-mediated interactions (e.g., metal coordination). Intramolecular hydrogen bonding (N–H⋯O) stabilizes the pyrazoline ring, a feature that could be critical for the target compound’s conformational stability .
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide
- Structural Differences : Incorporates a thiazole ring instead of tetrazole and a pyrazole-thiazole hybrid scaffold.
- Functional Implications : The thiazole ring’s sulfur atom may enhance metabolic stability compared to tetrazole. The pyrazole moiety’s nitrogen-rich structure could improve binding to enzymes like cyclooxygenase or kinases .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Flexibility : The target compound’s tetrazole and pyrazine-carboxamide groups are synthetically accessible via cyclization and condensation reactions, as demonstrated in analogous compounds .
- Pharmacological Potential: While direct biological data for the target compound are unavailable, structural analogs (e.g., pyrazine-2-carboxamides) show antimicrobial activity, suggesting a promising avenue for further testing .
- Stability and Solubility : Intramolecular hydrogen bonding in tetrazole and pyrazoline derivatives enhances stability, but the 2-methoxyethyl group may improve aqueous solubility compared to bulkier substituents .
Q & A
Q. What are the key synthetic pathways for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the tetrazole ring followed by coupling with pyrazine-carboxamide. Key steps include:
- Tetrazole Formation : Cyclocondensation of nitriles with sodium azide in polar solvents (e.g., DMF) under reflux, as seen in analogous tetrazole syntheses .
- Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the tetrazole moiety to the pyrazine-carboxamide group. Optimization may involve adjusting molar ratios (e.g., 1:1.2 for amine:carboxylic acid) and reaction times (12–24 hours) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol-DMF mixtures to isolate high-purity product .
Q. Which spectroscopic and crystallographic techniques are essential for structural validation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm proton environments and carbon frameworks. For example, the methoxyethyl group’s singlet (δ ~3.3 ppm) and tetrazole ring protons (δ ~8.5 ppm) are critical markers .
- X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯O/S interactions) and dihedral angles between aromatic rings, as demonstrated in structurally similar tetrazole derivatives .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be systematically addressed?
Methodological Answer:
- Standardized Assay Conditions : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity), solvent controls (DMSO <0.1%), and endpoint measurements (e.g., IC50 via MTT assay) to minimize variability .
- Theoretical Frameworks : Link discrepancies to molecular docking results. For example, conflicting IC50 values in kinase inhibition assays may arise from differences in protein conformational states during docking simulations .
- Meta-Analysis : Use tools like molecular dynamics simulations to reconcile activity trends. For instance, hydrophobic interactions of the methoxyethyl group with binding pockets may explain potency variations .
Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Functional Group Modulation : Synthesize analogs with variations in the methoxyethyl chain (e.g., ethoxy, cyclopropyl) or pyrazine substituents. Compare their bioactivity profiles to identify critical pharmacophores .
- Biological Profiling : Screen analogs against target panels (e.g., kinases, GPCRs) and correlate activity with structural features. For example, bulkier substituents on the tetrazole ring may reduce membrane permeability .
- Computational Modeling : Use QSAR models to predict activity based on descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
Q. How can researchers optimize solubility and bioavailability without compromising target affinity?
Methodological Answer:
- Salt Formation : Prepare hydrochloride or sodium salts of the carboxamide group to enhance aqueous solubility .
- Prodrug Strategies : Introduce enzymatically cleavable groups (e.g., ester linkages) on the methoxyethyl chain to improve lipophilicity transiently .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes, leveraging its aromatic structure for π-π stacking interactions with carrier materials .
Q. What experimental approaches validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of the target protein in lysates treated with the compound .
- Fluorescence Polarization : Use labeled probes (e.g., FITC-conjugated analogs) to quantify binding affinity in live cells .
- Knockdown/Rescue Studies : siRNA-mediated target silencing followed by compound treatment to confirm on-mechanism effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
